molecular formula C20H18N4O3S B11301267 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Cat. No.: B11301267
M. Wt: 394.4 g/mol
InChI Key: FLLVFLRZZOWQRM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the Triazoloquinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The final step involves the coupling of the two intermediates through a thioether linkage, often using reagents like thiols and alkyl halides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone: shares structural similarities with other triazoloquinazoline derivatives and phenylthio compounds.

    Unique Features: The combination of the triazoloquinazoline core with the 3,4-dimethoxyphenyl group and thioether linkage makes this compound unique, potentially offering distinct chemical and biological properties.

List of Similar Compounds

  • This compound
  • 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanol
  • 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethane

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H18N4O3S/c1-12-21-19-14-6-4-5-7-15(14)22-20(24(19)23-12)28-11-16(25)13-8-9-17(26-2)18(10-13)27-3/h4-10H,11H2,1-3H3

InChI Key

FLLVFLRZZOWQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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